(2R)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid
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Overview
Description
(2R)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of an azetidine ring substituted with a 1,1-difluoroethyl group, and it is often associated with trifluoroacetic acid in its applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,1-difluoroethyl)azetidine typically involves the use of fluorinated diazoalkanes in cycloaddition reactions. These reactions can be carried out in both batch and flow conditions, allowing for scalable production. The reaction conditions often include the use of nickel catalysts and arylboronic acids .
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings, as they provide better control over reaction conditions and scalability. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1,1-difluoroethyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield difluoroethyl ketones, while reduction reactions may produce difluoroethylamines .
Scientific Research Applications
(2R)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(1,1-difluoroethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable intermediates during chemical reactions, which can then interact with enzymes or receptors in biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-(1,1-difluoroethyl)azetidine: This compound shares a similar structure but lacks the trifluoroacetic acid component.
Difluoro- and trifluoro diazoalkanes: These compounds are used in similar synthetic applications and share some chemical properties with (2R)-2-(1,1-difluoroethyl)azetidine.
Uniqueness
The presence of both the 1,1-difluoroethyl group and trifluoroacetic acid in (2R)-2-(1,1-difluoroethyl)azetidine imparts unique chemical properties, such as increased stability and reactivity. These properties make it particularly valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
2763740-93-6 |
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Molecular Formula |
C7H10F5NO2 |
Molecular Weight |
235.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.